molecular formula C8H9NO3 B8648719 N-(2,6-dihydroxyphenyl)acetamide CAS No. 73164-56-4

N-(2,6-dihydroxyphenyl)acetamide

Cat. No.: B8648719
CAS No.: 73164-56-4
M. Wt: 167.16 g/mol
InChI Key: MCCXQEPCVDELAO-UHFFFAOYSA-N
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Description

N-(2,6-dihydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

73164-56-4

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

N-(2,6-dihydroxyphenyl)acetamide

InChI

InChI=1S/C8H9NO3/c1-5(10)9-8-6(11)3-2-4-7(8)12/h2-4,11-12H,1H3,(H,9,10)

InChI Key

MCCXQEPCVDELAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC=C1O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-nitro-1,3-benzenediol (1.55 g 10 mmol), acetic anhydride (1.59 g, 1.47 mL, 15 mmol) and 10% palladium on charcoal (0.3 g) in methanol (100 mL) was stirred in the atmosphere of hydrogen at atmospheric pressure for 2 h. The catalyst was filtered through celite, the solvent evaporated in vacuo. The oily residue was treated with dichloromethane to afford colourless crystals, which were collected by filteration and dried to give the subtitle compound (1.09 g, 65%).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Synthesis routes and methods II

Procedure details

A mixture of 2-nitroresorcinol (1.0 g, 6.45 mmol) and 10% Pd—C (100 mg) in methanol (15 mL) was stirred under an atmosphere of hydrogen at ambient temperature for 4 hours. The reaction mixture was filtered through celite and the filtrate concentrated under reduced pressure. A mixture of the residue, triethylamine (1.8 mL, 12.9 mmol) and acetyl chloride (1.38 mL, 19.35 mmol) in dichloromethane (15 mL) was stirred at ambient temperature for 1 hour, poured into 1N NaOH (20 mL) and methanol (20 mL). After 10 minutes, the mixture was concentrated under reduced pressure and taken up in ethyl acetate and 1N HCl (50 mL, 1:1). The layers were separated and the organic phase was washed with brine, dried (MgSO4), filtered and concentrated to provide titled compound. MS (ESI (−)) m/e 166(M−H)+; 1H NMR (300 MHz, DMSO-d6) 9.31(s, 2H), 6.86 (t, 1H), 6.34 (d, 2H), 2.11(s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
1.38 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of 2-nitroresorcinol (1.0 g, 6.45 mmol) and 10% Pd—C (100 mg) in methanol (15 mL) was stirred under an atmosphere of hydrogen at ambient temperature for 4 hours. The reaction mixture was filtered and concentrated to get desired aniline. The aniline was then dissolved in dichloromethane (15 mL). Triethylamine (1.8 mL, 12.9 mmol) was added, followed by acetyl chloride (1.38 mL, 19.35 mmol). The reaction mixture was stirred at ambient temperature for 1 hour, and added 20 mL 1N NaOH and methanol (20 mL). After 10 minutes, the mixture was concentrated and taken in ethyl acetate and 1N HCl. The organic phase was washed with brine, dried (MgSO4), filtered and concentrated to provide titled compound. MS (ESI (+)) m/e 168(M+H)+; 1H NMR (300 MHz, DMSO-d6) δ 9.31(s, 2H), 6.86 (t, J=8.1 Hz, 1H), 6.34 (d, J=8.1 Hz, 2H), 2.11(s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
1.38 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Four

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